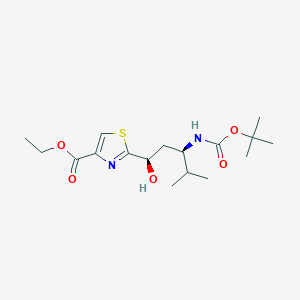

Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

Description

Table 1: Key 1H NMR Assignments

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.87 | d (J = 6.8 Hz) | 3H | C4' methyl |

| 0.89 | d (J = 6.8 Hz) | 3H | C5' methyl |

| 1.39 | s | 9H | Boc tert-butyl |

| 3.49–3.61 | m | 1H | C3 methine |

| 4.36 | d (J = 9.6 Hz) | 1H | C1 hydroxyl-bearing methine |

| 6.16 | t (J = 6.2 Hz) | 1H | NH (Boc) |

The doublets at 0.87 and 0.89 ppm (3H each) correspond to the diastereotopic methyl groups on the pentyl chain, confirming their non-equivalent environments. The singlet at 1.39 ppm (9H) arises from the Boc group’s tert-butyl moiety, while the multiplet at 3.49–3.61 ppm (1H) reflects the C3 methine proton adjacent to the Boc group. The doublet at 4.36 ppm (J = 9.6 Hz) indicates restricted rotation around the C1–C2 bond due to hydrogen bonding between the hydroxyl and thiazole nitrogen.

13C NMR data further corroborates the structure:

- δ 165.2 ppm : Thiazole C4 carboxylate carbonyl.

- δ 80.1 ppm : Boc carbonyl carbon.

- δ 52.4 ppm : C3 methine carbon.

The NH proton resonance at 6.16 ppm (t, J = 6.2 Hz) suggests intramolecular hydrogen bonding with the hydroxyl group, stabilizing a γ-turn conformation in the pentyl chain. Variable-temperature NMR studies of analogous compounds reveal that this conformation persists across a wide temperature range (−50°C to 50°C), underscoring its thermodynamic stability.

Properties

CAS No. |

944559-48-2 |

|---|---|

Molecular Formula |

C17H28N2O5S |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C17H28N2O5S/c1-7-23-15(21)12-9-25-14(18-12)13(20)8-11(10(2)3)19-16(22)24-17(4,5)6/h9-11,13,20H,7-8H2,1-6H3,(H,19,22)/t11-,13-/m1/s1 |

InChI Key |

GRYMFJTXVBVTGF-DGCLKSJQSA-N |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H](C[C@H](C(C)C)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors, such as L-valine or D-erythrose, the side chain is built via sequential alkylation and oxidation steps. For example:

- Boc Protection : L-valine is Boc-protected using di-tert-butyl dicarbonate in the presence of triethylamine.

- Hydroxy Group Introduction : The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4), followed by stereoselective epoxidation.

- Methylpentyl Chain Installation : Grignard reaction with isobutylmagnesium bromide opens the epoxide, establishing the (1R,3R) configuration.

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) enables the construction of the chiral centers. A prochiral allylic carbonate undergoes AAA with a malonate nucleophile in the presence of a chiral PHOX ligand, achieving enantiomeric excess (ee) >90%.

Coupling the Side Chain to the Thiazole Core

The side chain is attached to the thiazole’s C2 position via amide bond formation or nucleophilic substitution.

Amide Coupling

The thiazole’s C2 position is functionalized as a carboxylic acid (via ethyl ester hydrolysis) and coupled to the Boc-protected amine using HOAt/HATU and triethylamine.

Conditions :

Nucleophilic Substitution

A bromine atom at C2 of the thiazole is displaced by the side chain’s amine under basic conditions (e.g., K2CO3 in acetone).

Conditions :

Industrial-Scale Synthesis Considerations

Scalability demands cost-effective reagents and minimal chromatography. Patent CN104370851A highlights a route avoiding hazardous azide reagents and ultralow temperatures:

- Boc-Glycinamide Synthesis : Boc-glycine ethyl ester reacts with ammonia in isopropanol (68.2% yield).

- Thioamide Formation : Lawesson’s reagent converts the amide to a thioamide in THF (74.3% yield).

- Thiazole Cyclization : Bromoacetaldehyde induces ring closure in methanol/pyridine (75.6% yield).

Advantages :

- No column chromatography required after cyclization.

- Reagents like Lawesson’s reagent are cost-effective and safer than azides.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate).

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate have shown effectiveness against various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.

- Anticancer Properties : Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types, making it a candidate for further investigation in oncology.

Drug Development

The compound's structure allows for modifications that can lead to improved pharmacological profiles. Its application in drug development includes:

- Prodrug Formulations : The tert-butoxycarbonyl (Boc) group can be used to protect amino groups, enhancing the compound's stability and bioavailability. This makes it suitable for prodrug strategies where controlled release is essential.

Targeted Therapy

Given its unique structure, this compound could be designed for targeted therapies, particularly in cancer treatment. The specificity of thiazole derivatives for certain biological targets can lead to reduced side effects compared to traditional chemotherapeutics.

Case Studies

Several studies have highlighted the potential of thiazole derivatives in various therapeutic contexts:

Mechanism of Action

The mechanism of action of Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate would depend on its specific application

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Features of Ethyl 2-((1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate and Analogs

Biological Activity

Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H26N2O4S

- Molecular Weight : 342.46 g/mol

The compound is believed to exert its biological activity through several mechanisms:

- Inhibition of Mitotic Kinesins : It shows potential in inhibiting HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation, resulting in aberrant cell division and apoptosis in cancer cells .

- Cell Cycle Disruption : By affecting the dynamics of microtubules during mitosis, it may induce cell cycle arrest, particularly in cells with amplified centrosomes .

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in vitro:

- HSET Inhibition : The compound displayed micromolar inhibition of HSET with high selectivity against other kinesins like Eg5. It was shown to induce multipolar mitoses in centrosome-amplified human cancer cell lines at concentrations as low as 15 μM .

| Concentration (μM) | % Multipolar Mitoses (Centrosome-Amplified Cells) |

|---|---|

| 0 | 5% |

| 5 | 8% |

| 15 | 21% |

Case Studies

A notable case study involved the use of this compound on DLD1 colon cancer cells, where it was found to increase multipolarity significantly compared to untreated controls. This suggests a promising avenue for therapeutic intervention in cancers characterized by centrosome amplification .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Half-Life : Preliminary studies indicate a half-life of approximately 215 minutes in plasma, suggesting moderate stability which is favorable for therapeutic use .

Toxicology and Safety Profile

Safety assessments are integral when considering new compounds for clinical use. The compound has been evaluated for cytotoxicity against non-cancerous cell lines and exhibited selective toxicity towards cancerous cells at therapeutic concentrations, indicating a potentially favorable safety profile .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate?

Answer:

The synthesis typically involves cyclization of thioamide precursors and stereoselective functionalization. For example:

- Thioamide cyclization : A thioamide intermediate (e.g., compound 90 in ) reacts with ethyl bromopyruvate under basic conditions to form the thiazole core. This method yields the thiazole-4-carboxylate scaffold with moderate efficiency (42% yield reported for a similar compound) .

- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amino group, ensuring regioselectivity in subsequent steps .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis may be used to achieve the (1R,3R) configuration. For instance, TiCl₄-mediated aldol reactions (as in ) can enforce stereochemistry in hydroxyalkyl sidechains .

Basic: How is the stereochemistry of the compound confirmed experimentally?

Answer:

- 1H NMR analysis : Coupling constants (e.g., J = 6.2 Hz for diastereotopic protons in the hydroxyalkyl chain) and splitting patterns help infer spatial arrangements .

- Chiral chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, confirming the absence of racemization .

- X-ray crystallography : While not directly reported for this compound, crystallographic data for structurally analogous molecules (e.g., ) validate stereochemical assignments .

Advanced: How does the Boc group influence reactivity in downstream derivatization?

Answer:

The Boc group:

- Protects the amine : Prevents unwanted nucleophilic reactions during ester hydrolysis or thiazole functionalization.

- Facilitates deprotection : Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) cleanly remove the Boc group, enabling further modifications (e.g., peptide coupling or alkylation) without degrading the thiazole ring .

- Impacts solubility : The bulky tert-butyl moiety enhances solubility in organic solvents, simplifying purification via silica gel chromatography .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Answer:

- Low-temperature reactions : Conducting critical steps (e.g., aldol additions) at 0°C minimizes thermal racemization .

- Enantioselective catalysis : Chiral Lewis acids (e.g., TiCl₄ with enantiopure ligands) enforce stereochemistry in hydroxyalkyl chain formation .

- In-line monitoring : Use of chiral HPLC or circular dichroism (CD) spectroscopy during intermediate steps ensures stereochemical integrity .

Basic: What spectroscopic techniques characterize this compound?

Answer:

Key techniques include:

- 1H NMR : Peaks at δ 1.46 ppm (Boc methyl groups) and δ 8.12 ppm (thiazole C-H) confirm structural motifs. Coupling constants (e.g., J = 6.9 Hz for the ethyl ester) validate connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines the exact mass (e.g., m/z 716.93 for a related compound in ) .

- Infrared (IR) spectroscopy : Stretching frequencies for C=O (ester: ~1720 cm⁻¹) and N-H (Boc: ~3350 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling predict biological target interactions?

Answer:

- Molecular docking : Software like AutoDock Vina models the compound’s binding to targets (e.g., P-glycoprotein, as in ). The thiazole ring and Boc group may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .

- Molecular dynamics (MD) : Simulations assess stability of ligand-target complexes under physiological conditions, highlighting residues critical for binding .

- QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., ester vs. carboxylic acid) with activity trends .

Advanced: What are key challenges in optimizing synthetic yield while preserving stereochemistry?

Answer:

- Racemization : Prolonged reaction times or high temperatures during esterification or Boc deprotection can invert stereocenters. Mitigated by strict temperature control (<25°C) .

- Purification losses : Silica gel chromatography may degrade labile stereocenters. Alternatives like centrifugal partition chromatography (CPC) improve recovery .

- Side reactions : Competing cyclization or oxidation pathways (e.g., hydroxyl group oxidation) require inert atmospheres and radical scavengers .

Basic: What functional groups are critical for the compound’s bioactivity?

Answer:

- Thiazole ring : Aromatic heterocycle participates in π-π stacking with protein targets (e.g., ’s P-glycoprotein inhibitors) .

- Boc-protected amine : Enhances membrane permeability and protects against metabolic degradation .

- Hydroxyalkyl chain : The (1R,3R)-configured hydroxyl group is essential for hydrogen-bonding interactions, influencing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.